molecular formula C14H14F3N3 B11843531 1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11843531
M. Wt: 281.28 g/mol
InChI Key: FHSZQPWTVCJEHN-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research .

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates, which has gained attention due to its efficiency and versatility .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other trifluoromethyl-containing compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14F3N3

Molecular Weight

281.28 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)9-4-6-10(7-5-9)20-13-3-1-2-12(18)11(13)8-19-20/h4-8,12H,1-3,18H2

InChI Key

FHSZQPWTVCJEHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

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